Ethyl cyclododecylideneacetate

Description

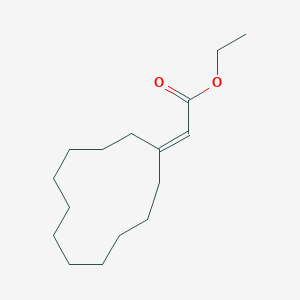

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyclododecylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-18-16(17)14-15-12-10-8-6-4-3-5-7-9-11-13-15/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYSXHJVYTXQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCCCCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563006 | |

| Record name | Ethyl cyclododecylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-26-0 | |

| Record name | Ethyl cyclododecylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Cyclododecylideneacetate

Established Synthetic Pathways

The formation of Ethyl cyclododecylideneacetate is predominantly achieved through well-established olefination reactions, with the Wittig-Horner-Emmons reaction being a method of choice due to its efficiency and stereocontrol.

Wittig-Horner-Emmons Reaction as a Primary Synthetic Route

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, stands out as the principal and most documented method for synthesizing this compound. mdpi.comwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone, in this case, cyclododecanone (B146445). sci-hub.se The use of a phosphonate-stabilized carbanion, rather than a phosphonium (B103445) ylide, offers significant advantages, including the greater nucleophilicity of the carbanion and the straightforward removal of the water-soluble dialkylphosphate byproduct via aqueous extraction. organic-chemistry.orgalfa-chemistry.com

The typical procedure involves the reaction of cyclododecanone with the anion generated from deprotonating triethyl phosphonoacetate with a strong base, such as sodium hydride (NaH). sci-hub.se This pathway has been demonstrated to be highly effective, affording the target compound in excellent yields. sci-hub.se For instance, one reported synthesis using cyclododecanone, sodium hydride, and triethyl phosphonoacetate in dry tetrahydrofuran (B95107) (THF) for 8 hours resulted in a 96% yield of this compound. sci-hub.se Another synthesis using similar reagents also reported successful formation of the product. nih.gov

| Ketone | Phosphonate Reagent | Base | Solvent | Reported Yield | Reference |

|---|---|---|---|---|---|

| Cyclododecanone | Triethyl phosphonoacetate | Sodium Hydride (NaH) | Dry Tetrahydrofuran (THF) | 96% | sci-hub.se |

| Cyclododecanone | Triethyl phosphonoacetate | Sodium Hydride (NaH) | Not specified | 162% (crude) | googleapis.com |

The mechanism of the Horner-Wadsworth-Emmons reaction is key to understanding its high stereoselectivity for (E)-alkenes. wikipedia.org The reaction begins with the deprotonation of the α-carbon of the phosphonate ester (triethyl phosphonoacetate) by a base to form a resonance-stabilized phosphonate carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclododecanone. wikipedia.org This nucleophilic addition is the rate-limiting step and leads to the formation of an oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org

Unlike the often-unstable oxaphosphetanes in the standard Wittig reaction, those in the HWE reaction involving stabilized ylides can be more stable and may undergo equilibration. wikipedia.org The stereochemistry is largely governed by steric approach control, where the transition state leading to the (E)-alkene is sterically favored. organic-chemistry.orgalfa-chemistry.com The bulky groups orient themselves to minimize steric hindrance, which, after the collapse of the oxaphosphetane and elimination of the phosphate (B84403) salt, predominantly yields the thermodynamically more stable (E)-isomer of this compound. wikipedia.org

The optimization of the HWE reaction is crucial for maximizing yield and purity. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time. beilstein-journals.org The use of strong, non-nucleophilic bases like sodium hydride (NaH) is common to ensure complete deprotonation of the phosphonate reagent. sci-hub.seorganic-chemistry.org Anhydrous solvents, such as tetrahydrofuran (THF), are essential to prevent quenching of the highly reactive carbanion. sci-hub.se

Reaction temperature also plays a role in selectivity; studies on similar HWE reactions have shown that higher temperatures can increase (E)-stereoselectivity. wikipedia.org The high yield of 96% reported in the literature for the synthesis of this compound suggests that the conditions of using NaH in dry THF at room temperature over several hours are already well-optimized for this specific transformation. sci-hub.se Further optimization could involve screening different bases (e.g., lithium or potassium salts) or solvent systems to fine-tune reactivity and potentially reduce reaction times. wikipedia.orgresearchgate.net

Mechanistic Investigations of Phosphonate Reagents in Stereoselective Alkene Formation

Alternative and Complementary Synthetic Approaches

While the HWE reaction is dominant, other synthetic strategies offer alternative or complementary pathways to this compound and related α,β-unsaturated esters.

The Knoevenagel condensation is another classic method for forming carbon-carbon double bonds. sigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like an amine (e.g., piperidine (B6355638) or pyridine). pearson.comjocpr.com

For the synthesis of this compound, cyclododecanone would be reacted with an active methylene compound such as diethyl malonate or ethyl cyanoacetate (B8463686). wordpress.comjmcs.org.mx If diethyl malonate is used, the initial condensation product would subsequently undergo hydrolysis and decarboxylation to yield the desired product. The use of ethyl cyanoacetate provides a more direct route. The reaction is driven by the acidity of the methylene protons, which are positioned between two electron-withdrawing groups, facilitating deprotonation and subsequent nucleophilic attack on the carbonyl of cyclododecanone. wordpress.com While less commonly reported for this specific target molecule compared to the HWE reaction, the Knoevenagel condensation represents a viable and powerful alternative.

Modern organometallic chemistry offers potential pathways through palladium-catalyzed cross-coupling reactions. nih.gov While no specific examples for the direct synthesis of this compound are prominently documented, the principles of established palladium-catalyzed reactions suggest feasibility. For instance, a Heck-type reaction could be envisioned, although this typically involves aryl or vinyl halides. A more plausible approach might involve the palladium-catalyzed carbonylation of a vinyl triflate derived from cyclododecanone in the presence of ethanol.

Another potential strategy could be the palladium-catalyzed α-arylation or α-vinylation of an ester enolate. Such methods have been developed for the synthesis of complex carbonyl compounds and could theoretically be adapted. organic-chemistry.org These advanced catalytic methods, though potentially requiring more complex catalyst systems and optimization, could offer alternative routes under milder conditions. mit.edu

| Compound Name |

|---|

| This compound |

| Cyclododecanone |

| Triethyl phosphonoacetate |

| Sodium Hydride |

| Tetrahydrofuran (THF) |

| Diethyl malonate |

| Ethyl cyanoacetate |

| Piperidine |

| Pyridine |

| Ethanol |

Chemical Reactivity and Transformation Studies of Ethyl Cyclododecylideneacetate

Reduction Reactions and Product Derivatization

The reduction of ethyl cyclododecylideneacetate can be selectively targeted to either the carbonyl group of the ester or the exocyclic double bond, leading to a variety of valuable products. The choice of reducing agent and reaction conditions plays a crucial role in determining the regioselectivity of the reduction.

Regioselective Reduction to Allylic Alcohols

The 1,2-reduction of the ester group in α,β-unsaturated compounds like this compound yields an allylic alcohol. This transformation is of significant interest as allylic alcohols are important building blocks in organic synthesis.

Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing a wide array of functional groups, including esters. davuniversity.orgharvard.edu In the case of α,β-unsaturated esters, LAH can potentially lead to the reduction of both the carbonyl group and the double bond. However, the selectivity can be influenced by the reaction conditions.

The reduction of esters with LAH typically proceeds via the addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate can then eliminate an ethoxide ion to form an aldehyde, which is subsequently reduced to the primary alcohol. masterorganicchemistry.com For α,β-unsaturated esters, this can result in the formation of the corresponding allylic alcohol.

Research has shown that the use of LAH in the presence of lanthanoid salts can significantly enhance the 1,2-regioselectivity of the reduction of α,β-unsaturated carbonyl compounds, leading to the preferential formation of allylic alcohols. rsc.org This method is applicable to various α,β-unsaturated systems, including esters. rsc.org

Table 1: Hydride Reagents and Their General Selectivity in the Reduction of α,β-Unsaturated Esters

| Hydride Reagent | Primary Product(s) | Notes |

| Lithium Aluminum Hydride (LAH) | Can yield a mixture of allylic alcohol and saturated alcohol. | A strong, non-selective reducing agent. harvard.edu |

| LAH with Lanthanoid Salts | Primarily allylic alcohol. | Enhanced 1,2-regioselectivity. rsc.org |

| Sodium Borohydride (NaBH₄) | Generally does not reduce esters under standard conditions. | A milder and more selective reducing agent than LAH. masterorganicchemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Can selectively reduce esters to aldehydes at low temperatures. | Further reduction to the alcohol can occur. davuniversity.org |

This table provides a general overview and the actual product distribution can be influenced by specific reaction conditions and the substrate.

The reduction of the olefinic double bond in conjugated esters, known as 1,4-reduction or conjugate reduction, leads to the formation of a saturated ester. This outcome is often observed when the carbonyl group is less reactive or when specific catalysts are employed that favor hydride addition to the β-carbon.

The mechanism of olefin reduction in conjugated esters by hydride reagents involves the nucleophilic addition of a hydride ion to the β-carbon of the α,β-unsaturated system. This addition is facilitated by the polarization of the conjugated system, where the β-carbon is electron-deficient. The resulting enolate intermediate is then protonated to yield the saturated ester.

Investigation of Hydride Reagent Specificity (e.g., LAH)

Catalytic Hydrogenation of the Exocyclic Double Bond

Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon double bonds. tcichemicals.com In the case of this compound, this reaction selectively reduces the exocyclic double bond to a single bond, yielding ethyl cyclododecylacetate.

The process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). tcichemicals.commasterorganicchemistry.com The reaction occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. libretexts.org The hydrogen atoms are then transferred to the double bond in a stepwise manner, resulting in the saturated product. libretexts.org The hydrogenation usually occurs with syn-addition, meaning both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com

Table 2: Common Catalysts for Hydrogenation of Alkenes

| Catalyst | Common Support | Notes |

| Palladium | Carbon (Pd/C) | A versatile and widely used catalyst for alkene hydrogenation. organic-chemistry.org |

| Platinum | Platinum(IV) oxide (Adams' catalyst) | A highly active catalyst. organic-chemistry.org |

| Nickel | Raney Nickel | A cost-effective catalyst, often used in industrial processes. |

| Rhodium | Wilkinson's catalyst | A homogeneous catalyst, useful for selective hydrogenations. tcichemicals.com |

| Ruthenium | Various complexes | Can be used for selective hydrogenations, sometimes in the presence of other functional groups. tcichemicals.com |

The choice of catalyst can influence the reaction conditions (temperature, pressure) and selectivity.

Addition Reactions Across the Olefinic Moiety

The electron-rich exocyclic double bond of this compound is susceptible to attack by electrophiles, leading to electrophilic addition reactions.

Electrophilic Addition Mechanisms

An electrophilic addition reaction is initiated by an electrophile, a species that is attracted to electron-rich regions. numberanalytics.com The general mechanism involves the attack of the π electrons of the double bond on the electrophile, forming a carbocation intermediate. wikipedia.orgunizin.org This intermediate is then attacked by a nucleophile to give the final addition product. wikipedia.org

For an unsymmetrical alkene like this compound, the regioselectivity of the addition is a key consideration. According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. unizin.org

In the case of this compound, the two carbons of the exocyclic double bond are not equally substituted. Therefore, the addition of an electrophile (E⁺) will preferentially occur at the carbon atom that leads to the more stable carbocation. The subsequent attack by a nucleophile (Nu⁻) will then complete the addition reaction.

Typical electrophilic addition reactions for alkenes include hydrohalogenation (addition of HX), hydration (addition of H₂O in the presence of an acid catalyst), and halogenation (addition of X₂). wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic systems. For a molecule like this compound, the electron-deficient alkene moiety, conjugated to the ester group, can potentially act as a dienophile in Diels-Alder reactions or participate in [2+2] cycloadditions.

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). thieme-connect.comwikipedia.org In a typical reaction, the dienophile is substituted with electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. wikipedia.org

As an α,β-unsaturated ester, this compound possesses the necessary electron-withdrawing character to function as a dienophile. thieme-connect.comacs.org While specific examples involving this compound are not extensively documented in dedicated studies, its structural class suggests it would react with electron-rich dienes, such as Danishefsky's diene or substituted butadienes. wikipedia.org The reaction would be expected to yield a spirocyclic cyclohexene (B86901) derivative, where the new six-membered ring is fused to the cyclododecane (B45066) ring at the spiro center. The reactivity and regioselectivity of such a reaction could be enhanced by using Lewis acid catalysts, which coordinate to the carbonyl oxygen of the ester, further increasing the electrophilicity of the double bond. thieme-connect.com

[2+2] Cycloadditions: These reactions involve two alkene components reacting to form a four-membered cyclobutane (B1203170) ring. Thermally, these reactions are often forbidden by the Woodward-Hoffmann rules, but they can proceed efficiently under photochemical conditions. beilstein-journals.org In a photochemical [2+2] cycloaddition, one of the alkenes absorbs light, promoting an electron to an excited state and allowing the cycloaddition to occur. beilstein-journals.orgresearchgate.net

For α,β-unsaturated esters like this compound, photochemical [2+2] cycloadditions are a known class of reactions. nih.gov Irradiation with UV light could induce a reaction between the exocyclic double bond of this compound and another simple alkene, leading to the formation of a dispirocyclic system containing a cyclobutane ring. The stereochemistry and yield of such reactions can be influenced by the choice of solvent and the presence of photosensitizers. beilstein-journals.org

Ester Group Transformations

The ester functional group is a cornerstone of the molecule's reactivity, allowing for transformations that can modify or completely replace it.

Hydrolysis and Transesterification Reactions

Hydrolysis: Like other esters, this compound can undergo hydrolysis—cleavage by water—to yield the corresponding carboxylic acid (cyclododecylideneacetic acid) and ethanol. jkchemical.comucoz.com This reaction can be catalyzed by either acid or base. jkchemical.com

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. ucoz.commsu.edu

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that uses a stoichiometric amount of a base, such as sodium hydroxide (B78521). jkchemical.com The hydroxide ion directly attacks the carbonyl carbon. This process is generally preferred for preparative purposes as it goes to completion. jkchemical.com Due to the steric hindrance from the bulky cyclododecylidene group, forcing conditions such as higher temperatures or specialized non-aqueous systems (e.g., NaOH in a methanol (B129727)/dichloromethane mixture) might be necessary for efficient hydrolysis. arkat-usa.orgresearchgate.nettandfonline.com

Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol would yield mthis compound and ethanol. rsc.org The reaction equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the alcohol byproduct. rsc.org This reaction is synthetically useful for modifying the ester portion of the molecule, which can alter its physical properties or subsequent reactivity.

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon atom of the ester's carbonyl group is susceptible to attack by strong nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic acyl substitution, proceeds through a tetrahedral intermediate. libretexts.org While weaker nucleophiles lead to reactions like hydrolysis or transesterification, stronger nucleophiles such as organometallic reagents or hydrides can also react.

A key example is the reduction of the ester group. Treatment of this compound with a powerful hydride-donating reagent like lithium aluminum hydride (LAH) results in the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. saskoer.ca This process reduces the ester to a primary alcohol. In the case of this compound, this reduction yields 2-cyclododecylidene-ethanol. This transformation is crucial as it converts the ester into an allylic alcohol, a key intermediate for subsequent rearrangement reactions.

Rearrangement Reactions Involving the Cyclododecylidene Core

The carbon skeleton of this compound can be strategically rearranged to build more complex molecular architectures.

Claisen Rearrangement-Based Methodologies

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the thieme-connect.comthieme-connect.com-sigmatropic rearrangement of an allyl vinyl ether. sci-hub.se A variation, the Johnson-Claisen rearrangement, uses an allylic alcohol and an orthoester to generate a γ,δ-unsaturated ester. This methodology has been successfully applied to derivatives of this compound.

To utilize this rearrangement, this compound is first reduced to the corresponding allylic alcohol, 2-cyclododecylidene-ethanol, using a reducing agent like LAH. This allylic alcohol serves as the precursor for the key rearrangement step.

Application in Spiroannulation and Polycyclic System Construction

A significant application of this chemistry is in spiroannulation, the process of forming a new ring that shares a single atom (a spiro center) with an existing ring. Research has demonstrated a method for the spiroannulation of a cyclopentenone ring onto cyclic ketones based on a Claisen rearrangement strategy, which was applied in the formal total synthesis of the spiro-sesquiterpene (±)-acorone. sci-hub.se

In this synthetic sequence, the allylic alcohol derived from this compound (specifically, 2-cyclododecylidene-ethanol) undergoes a one-pot Claisen rearrangement with 2-methoxypropene, catalyzed by mercuric acetate (B1210297). This reaction generates a γ,δ-unsaturated ketone. Subsequent ozonolytic cleavage of the terminal double bond on this ketone, followed by an intramolecular aldol (B89426) condensation of the resulting keto-aldehyde, successfully constructs the spiroannulated cyclopentenone ring fused to the cyclododecane core, yielding a spiro[4.7]dodec-3-en-2-one derivative. sci-hub.se

| Starting Material | Reaction | Key Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Reduction | Lithium Aluminium Hydride (LAH) | 2-Cyclododecylidene-ethanol | 99% | sci-hub.se |

| 2-Cyclododecylidene-ethanol | Claisen Rearrangement | 2-Methoxypropene, Mercuric acetate | γ,δ-Unsaturated Ketone | 58% | sci-hub.se |

| γ,δ-Unsaturated Ketone | Ozonolysis & Aldol Condensation | O₃, then workup | Spiro[4.7]dodec-3-en-2-one | - | sci-hub.se |

This methodology showcases how the initial structure of this compound can be strategically transformed, using the reactivity of both its double bond and ester group, to build complex polycyclic systems containing a spirocyclic core. sci-hub.se

Scope and Limitations of Rearrangement Strategies

The strategic application of rearrangement reactions to this compound and its derivatives provides a pathway for significant molecular restructuring, most notably demonstrated through the Claisen rearrangement. This pericyclic reaction has been effectively utilized in the synthesis of complex spirocyclic systems.

A key example involves the transformation of the allylic alcohol derived from this compound. The reduction of the ester functionality in this compound yields 2-cyclododecylideneethanol. This allylic alcohol can then undergo a one-pot Claisen rearrangement with 2-methoxypropene, catalyzed by mercuric acetate, at elevated temperatures. This reaction proceeds to form a 4,4-disubstituted hex-5-en-2-one derivative. The large cyclododecyl group is transferred, creating a new carbon-carbon bond and a spirocyclic ketone intermediate, which can be further elaborated. For instance, ozonolytic cleavage of the terminal double bond in the resulting ketone, followed by an intramolecular aldol condensation, can lead to the formation of spiroannulated cyclopentenones. sci-hub.se

The scope of this rearrangement strategy is influenced by several factors. The reaction is dependent on the successful formation of the initial allyl vinyl ether intermediate from the allylic alcohol and a suitable vinyl ether, such as 2-methoxypropene. The use of a large, sterically demanding cyclododecylidene group presents both opportunities and challenges. While it allows for the construction of intricate spiro systems, the steric bulk can influence the reaction rates and yields. The high temperatures often required for classical Claisen rearrangements can also be a limitation, potentially leading to side reactions or decomposition of sensitive substrates. mdpi.com

The limitations of these rearrangement strategies are intrinsically linked to the principles of pericyclic reactions. The transition state geometry, which is typically a chair-like conformation for the Claisen rearrangement, must be accessible. mdpi.com Significant steric hindrance within the backbone of the rearranging system can disfavor this transition state, leading to lower yields or requiring harsher reaction conditions. Furthermore, the regioselectivity of the rearrangement is generally well-defined by the researchgate.netresearchgate.net-sigmatropic shift, but the presence of other reactive sites within the molecule could potentially lead to competing reactions. For substrates with multiple possible rearrangement pathways, controlling the selectivity can be a significant challenge.

Below is a data table summarizing the key aspects of this rearrangement strategy:

| Reactant | Reagents | Product Type | Key Transformation | Reference |

| 2-Cyclododecylideneethanol | 2-Methoxypropene, Mercuric Acetate | Spirocyclic Ketone | Claisen Rearrangement | sci-hub.se |

Other Pericyclic Reactions

Beyond sigmatropic rearrangements, this compound possesses structural features that suggest its potential participation in other classes of pericyclic reactions, such as cycloadditions and ene reactions. However, specific examples of this compound undergoing such transformations are not extensively documented in the literature, likely due to the steric hindrance imposed by the large cyclododecyl ring and the electronic nature of the substrate.

Cycloaddition Reactions:

The carbon-carbon double bond in this compound is electron-deficient due to the conjugating electron-withdrawing ester group. This characteristic makes it a potential dienophile in Diels-Alder reactions, a [4+2] cycloaddition. In a hypothetical reaction with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, this compound could form a six-membered ring adduct. The reaction would be expected to proceed via a concerted mechanism, with the stereochemistry of the product being controlled by the suprafacial addition of the diene and dienophile. youtube.com However, the steric bulk of the cyclododecyl ring could significantly hinder the approach of the diene to the double bond, potentially requiring high temperatures or the use of Lewis acid catalysts to promote the reaction. youtube.com

Photochemical [2+2] cycloadditions represent another possibility. Upon photochemical excitation, the double bond of this compound could react with another alkene to form a cyclobutane ring. researchgate.netresearchgate.net These reactions often proceed through a triplet sensitized mechanism and can be used to construct highly strained ring systems. mdpi.com The success of such a reaction would depend on the relative energies of the excited states and the ability of the reactants to come into the required proximity for bond formation.

Ene Reactions:

This compound also contains allylic hydrogen atoms on the cyclododecyl ring, adjacent to the double bond. This feature makes it a potential "ene" component in an ene reaction. wikipedia.org In the presence of a suitable "enophile," such as diethyl azodicarboxylate or maleic anhydride, a concerted reaction could occur involving the transfer of an allylic hydrogen and the formation of a new carbon-carbon single bond, with a concomitant shift of the double bond. Intramolecular ene reactions could also be envisioned if a suitable enophile is present within the same molecule. wikipedia.org The feasibility of such reactions would be highly dependent on the ability of the molecule to adopt the necessary cyclic transition state geometry, which could be constrained by the large ring.

The following table outlines the theoretical possibilities for other pericyclic reactions involving this compound:

| Reaction Type | Potential Reactant(s) | Potential Product Type | Key Considerations |

| Diels-Alder ([4+2] Cycloaddition) | Electron-rich diene | Cyclohexene derivative | Steric hindrance from the cyclododecyl ring; potential need for catalysis. |

| Photochemical [2+2] Cycloaddition | Another alkene | Cyclobutane derivative | Requires photochemical activation; potential for stereoisomeric products. |

| Ene Reaction | Enophile (e.g., diethyl azodicarboxylate) | Substituted alkene with shifted double bond | Conformational constraints of the large ring may hinder the required transition state. |

Spectroscopic Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as Ethyl cyclododecylideneacetate, a combination of one-dimensional and two-dimensional NMR experiments would be required for full structural assignment.

Proton NMR (¹H NMR) for Olefinic and Aliphatic Proton Assignment

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, distinct signals would be expected for the olefinic proton, the protons of the ethyl group, and the numerous aliphatic protons of the cyclododecyl ring.

Olefinic Proton: A single proton attached to the exocyclic double bond would resonate in the downfield region, typically between 5.0 and 6.0 ppm, due to the deshielding effect of the π-electron system. Its multiplicity would depend on the coupling with adjacent protons.

Ethyl Group Protons: The ethyl ester moiety would give rise to two characteristic signals: a quartet around 4.1-4.2 ppm corresponding to the -OCH₂- protons, coupled to the adjacent methyl group, and a triplet around 1.2-1.3 ppm for the -CH₃ protons, coupled to the methylene (B1212753) group. nist.gov

Cyclododecyl Protons: The large number of methylene (-CH₂-) groups in the twelve-membered ring would result in a complex series of overlapping multiplets in the aliphatic region of the spectrum, generally between 1.2 and 2.5 ppm. The protons on the carbons alpha to the double bond would be expected to be the most downfield in this region.

A hypothetical ¹H NMR data table is presented below based on typical chemical shift values for similar structures.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| ~5.5 | s | 1H | =CH- |

| ~4.15 | q | 2H | -OCH₂CH₃ |

| ~2.2-2.4 | m | 4H | -C=C-CH₂- |

| ~1.2-1.6 | m | 18H | -(CH₂)₉- |

| ~1.25 | t | 3H | -OCH₂CH₃ |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. magritek.com A proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and would appear far downfield, typically in the range of 165-175 ppm. libretexts.org

Olefinic Carbons: The two sp²-hybridized carbons of the double bond would resonate between 110 and 160 ppm. The carbon of the cyclododecyl ring attached to the ester group would be more downfield than the exocyclic methine carbon.

Ethyl Group Carbons: The -OCH₂- carbon would be found around 60 ppm, while the -CH₃ carbon would be significantly more upfield, around 14 ppm. magritek.com

Cyclododecyl Carbons: The sp³-hybridized carbons of the large ring would produce a series of signals in the aliphatic region, typically between 20 and 40 ppm.

A hypothetical ¹³C NMR data table is provided below.

| Chemical Shift (ppm) | Assignment (Hypothetical) |

| ~170 | C=O (Ester) |

| ~150 | -C=CH- (quaternary) |

| ~115 | -C=CH- |

| ~60 | -OCH₂CH₃ |

| ~20-35 | Cyclododecyl CH₂ groups |

| ~14 | -OCH₂CH₃ |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. researchgate.net For this compound, it would show correlations between the quartet and triplet of the ethyl group, and among the various coupled protons within the cyclododecyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It would definitively link each proton signal to its attached carbon, for instance, the olefinic proton to its corresponding sp² carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uni-koeln.de

Analysis of Carbonyl and Olefinic Stretching Frequencies

The IR spectrum of this compound would be dominated by characteristic stretching vibrations of its key functional groups.

Carbonyl (C=O) Stretch: As an α,β-unsaturated ester, a strong absorption band for the carbonyl group would be expected in the region of 1715-1730 cm⁻¹. docbrown.info This is slightly lower than for a saturated ester due to conjugation with the carbon-carbon double bond, which weakens the C=O bond. rsc.org

Olefinic (C=C) Stretch: The stretching vibration of the exocyclic carbon-carbon double bond would give rise to a medium-intensity band around 1640-1680 cm⁻¹. irug.org

C-O Stretch: A strong band corresponding to the C-O single bond stretching of the ester group would be visible in the 1000-1300 cm⁻¹ region. docbrown.info

C-H Stretches: Absorptions for sp³ C-H stretching from the cyclododecyl and ethyl groups would appear just below 3000 cm⁻¹, while the sp² C-H stretch of the olefinic proton would be expected just above 3000 cm⁻¹. irug.org

A table summarizing the expected major IR absorption bands is presented below.

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| ~3050 | =C-H | Stretch |

| ~2930, 2860 | C-H (Aliphatic) | Stretch |

| ~1720 | C=O (α,β-unsaturated ester) | Stretch |

| ~1650 | C=C (Alkene) | Stretch |

| ~1250 | C-O (Ester) | Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization (EI) would likely be used.

The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound (C₁₆H₂₈O₂ = 252.4 g/mol ). The fragmentation pattern would be expected to show characteristic losses.

Loss of the Ethoxy Group (-OCH₂CH₃): A significant fragment ion would likely be observed at m/z corresponding to [M - 45]⁺, resulting from the cleavage of the ethoxy group.

Loss of an Ethyl Radical (-CH₂CH₃): A fragment at [M - 29]⁺ could arise from the loss of the ethyl radical from the ester. magritek.com

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the cyclododecyl ring to the carbonyl oxygen, followed by cleavage.

Fragmentation of the Cyclododecyl Ring: The large aliphatic ring would likely undergo a series of cleavages, leading to a complex pattern of fragment ions with a mass difference of 14 (CH₂).

A hypothetical table of major mass spectral fragments is shown below.

| m/z | Ion (Hypothetical) |

| 252 | [C₁₆H₂₈O₂]⁺ (Molecular Ion) |

| 207 | [M - OCH₂CH₃]⁺ |

| 223 | [M - CH₂CH₃]⁺ |

| Various | Fragments from ring cleavage |

Theoretical and Computational Chemistry Studies on Ethyl Cyclododecylideneacetate

Conformational Analysis of the Cyclododecylidene Ring System

The twelve-membered cyclododecane (B45066) ring is the structural cornerstone of ethyl cyclododecylideneacetate. Unlike smaller cycloalkanes such as cyclohexane, which has well-defined low-energy chair conformations, large rings like cyclododecane are significantly more flexible and can adopt a multitude of conformations. dalalinstitute.com These larger rings pucker to relieve angle and eclipsing strain. libretexts.org The conformational landscape of cyclododecane itself is complex, with several low-energy structures. The introduction of the ethylideneacetate substituent, with its sp²-hybridized carbon, imposes significant constraints on the conformational freedom of the ring.

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are essential for exploring the potential energy surface of this compound and identifying the most stable conformers. A systematic conformational search would typically involve generating a large number of possible structures and then optimizing their geometries to find the local and global energy minima. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

Table 1: Hypothetical Relative Energies of Postulated Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Pseudo-chair-boat | 0.0 (Global Minimum) |

| B | Twist-boat-chair | 1.5 |

| C | Distorted crown | 3.2 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected outcome of a conformational analysis study. The actual values would require specific computational studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like this compound. nih.gov These calculations provide information on the distribution of electrons within the molecule, which is key to its chemical behavior.

A crucial aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, which is an α,β-unsaturated ester, the HOMO is expected to be localized primarily on the C=C double bond, while the LUMO will be centered on the carbonyl group and the α,β-unsaturated system. This distribution makes the molecule susceptible to nucleophilic attack at the β-carbon (Michael addition) and the carbonyl carbon. Quantum chemical calculations can quantify these properties and provide a detailed picture of the molecule's reactivity. rsc.orgresearchgate.net

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-31G level)*

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Kinetic stability, reactivity |

| Dipole Moment | 2.1 D | Polarity, intermolecular interactions |

| Mulliken Charge on β-carbon | +0.15 e | Susceptibility to nucleophilic attack |

| Mulliken Charge on Carbonyl C | +0.45 e | Susceptibility to nucleophilic attack |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time. For this compound, MD simulations can reveal how the molecule interacts with a solvent, how it moves and flexes, and how it might aggregate with other molecules. ccsenet.org These simulations are particularly valuable for understanding properties that depend on the collective behavior of many molecules, such as solubility and transport properties. researchgate.netnih.gov

An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water, ethanol, or a nonpolar solvent). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then solves Newton's equations of motion for all atoms, generating a trajectory that describes how the positions and velocities of the atoms change over time.

From this trajectory, a wealth of information can be extracted. For instance, the radial distribution function can show how solvent molecules arrange themselves around the solute, providing insights into solvation. researchgate.net The simulations can also be used to study the conformational dynamics of the cyclododecylidene ring in solution, revealing how the solvent influences the relative stability of different conformers. Furthermore, by simulating multiple solute molecules, one can investigate the potential for self-assembly or aggregation. ccsenet.org

Table 3: Parameters for a Typical Molecular Dynamics Simulation of this compound

| Parameter | Typical Value/Choice | Purpose |

| Force Field | OPLS-AA, CHARMM | Describes inter- and intramolecular interactions |

| Solvent Model | TIP3P (for water) | Represents the solvent environment |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions |

| Simulation Time | 100 ns | Allows for sufficient sampling of molecular motions |

| Time Step | 2 fs | Integration step for solving equations of motion |

Note: This table outlines a typical setup for an MD simulation and does not represent specific results.

Applications of Ethyl Cyclododecylideneacetate in Advanced Organic Synthesis Research

Precursor in the Synthesis of Complex Natural Products and Analogues

The structural framework of Ethyl cyclododecylideneacetate provides a ready-made large ring system that can be strategically modified and rearranged to access the core structures of various natural products.

Role in the Formal Total Synthesis of Spiro Sesquiterpenes (e.g., Acorones)

This compound has been instrumental in the formal total synthesis of acorone (B159258), a spiro sesquiterpene. In a methodology developed for the spiroannulation of a cyclopentane (B165970) ring, this compound serves as a key starting material. sci-hub.se The synthesis begins with the regioselective reduction of the ester moiety in this compound using a reducing agent like lithium aluminum hydride (LAH). sci-hub.se This reaction selectively reduces the ester to a primary alcohol, yielding the corresponding allylic alcohol, 2-cyclododecylidene-ethanol, in nearly quantitative yield. sci-hub.se

This transformation is a critical step, converting the initial α,β-unsaturated ester into an allylic alcohol, which is then poised for subsequent reactions. This allylic alcohol is a key intermediate that participates in a Claisen rearrangement-based strategy to construct the characteristic spiro[4.5]decane carbon framework of acorones. sci-hub.se The use of this compound provides an efficient entry point to the large ring system needed for this class of natural products. sci-hub.se

Building Block for Macrocyclic Lactones and Other Large Ring Systems

While direct synthesis of macrocyclic lactones from this compound is a subject of ongoing research, its structural components are highly relevant. The 12-membered ring is a common feature in many macrocyclic natural products. Synthetic strategies can be envisioned where the double bond of this compound is cleaved, for instance via ozonolysis, to yield a long-chain dicarbonyl compound. This intermediate could then undergo intramolecular cyclization reactions to form large-ring lactones. Further research is required to explore these potential synthetic routes.

Intermediate in the Development of Novel Pharmaceutical and Agrochemical Scaffolds

The development of new core molecular structures, or scaffolds, is central to discovering new drugs and agricultural chemicals. Although specific, large-scale studies detailing the use of this compound for creating broad pharmaceutical or agrochemical libraries are not widely published, its derivatives hold potential. The spirocyclic systems derived from this compound, such as those related to the acorone synthesis, are of interest in medicinal chemistry due to their rigid, three-dimensional structures which can allow for precise interaction with biological targets. Further investigation into the biological activity of compounds synthesized from this compound is a promising area for future research.

Stereoselective Synthesis of Bioactive Molecules

The control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can have vastly different biological effects. The exocyclic double bond in this compound presents an opportunity for various stereoselective reactions. For example, asymmetric hydrogenation or dihydroxylation of the double bond using chiral catalysts could introduce new stereocenters onto the large carbocyclic ring with high enantioselectivity. While the broader scientific literature contains many examples of such reactions on similar α,β-unsaturated esters, specific studies focusing on the stereoselective synthesis using this compound as the substrate are still an emerging area of research. The development of such methods would significantly enhance its utility as a chiral building block for complex, bioactive targets.

Utilization in Materials Science Research

The application of this compound in materials science is another area that holds potential but remains largely unexplored in dedicated research publications. The long alkyl chain of the cyclododecane (B45066) ring and the polymerizable α,β-unsaturated ester functionality suggest that it could be a candidate for creating specialty polymers. Polymerization could lead to materials with unique thermal or mechanical properties conferred by the bulky, flexible 12-membered rings in the polymer backbone or as pendant groups. These potential applications, however, are currently speculative and await dedicated investigation by materials scientists.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The development of environmentally benign synthesis methods is a cornerstone of modern chemistry. nih.gov These "green" approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects like atom economy, use of renewable feedstocks, and milder reaction conditions. nih.govepa.gov For instance, the use of bio-based materials, such as corn, to produce common solvents like ethyl acetate (B1210297) exemplifies a successful green chemistry strategy. epa.gov However, specific studies detailing the application of these principles to the synthesis of Ethyl cyclododecylideneacetate are currently unavailable. Future research could explore enzymatic catalysis or the use of greener solvents to improve the environmental footprint of its production.

Investigation of Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering an alternative to traditional metal-based catalysts. This field has seen significant advancements, including the development of catalysts for a wide range of transformations. Despite the broad applicability of organocatalysis, there is no specific research detailing its use in reactions involving this compound. Future work could investigate the potential for organocatalysts to mediate additions, reductions, or other transformations on this substrate, potentially leading to novel derivatives with interesting properties.

Photochemical Reactions and Their Applications

Photochemistry, which utilizes light to initiate chemical reactions, offers unique pathways for molecular transformations that are often inaccessible through thermal methods. nih.gov These reactions can be highly specific and are integral to various applications, from organic synthesis to materials science. researchgate.netutah.edustanford.edu The study of photochemical reactions often involves understanding the behavior of molecules in excited electronic states. rsc.org While the photochemistry of various organic compounds is an active area of research, specific studies on the photochemical behavior of this compound have not been reported. Investigating its response to light could uncover new reaction pathways, such as isomerizations or cycloadditions.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis has revolutionized the production of complex molecules like peptides and oligonucleotides by anchoring a starting material to a solid support, which simplifies purification and allows for automation. spirochem.comnih.gov This technique is highly versatile and can be adapted for the synthesis of a wide array of small organic molecules. spirochem.commdpi.com The efficiency and amenability to high-throughput synthesis make it a valuable tool in drug discovery and materials science. spirochem.compeptide.com Nevertheless, the application of solid-phase synthesis methodologies to construct or modify this compound has not been described in the existing literature. Future research could focus on developing a solid-phase route to this compound, which would facilitate the rapid synthesis of analogues for screening and other applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.